molecular formula C21H18N4O4S B2995712 (Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide CAS No. 1203442-59-4

(Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide

Cat. No.: B2995712
CAS No.: 1203442-59-4
M. Wt: 422.46
InChI Key: SVJQZRZPNCCOHY-ALCCZGGFSA-N
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Description

(Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide is a novel synthetic compound designed for advanced chemical and pharmacological research. This complex molecule is built around a dihydropyrazolopyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further functionalized with a 1,3-benzodioxole group and a thiophene ring, motifs frequently associated with target selectivity and potent receptor binding. The (Z)-configured propenamide linker suggests potential for molecular recognition and stable interaction with biological targets. This combination of structural features makes it a compelling candidate for research in drug discovery, particularly in the screening and development of new therapeutic agents. Researchers can utilize this compound to explore its mechanism of action, kinase inhibition potential, and efficacy in various biochemical assays. It is supplied as a high-purity material to ensure reproducible results in experimental settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-25-21-19(13(10-18(27)23-21)16-3-2-8-30-16)20(24-25)22-17(26)7-5-12-4-6-14-15(9-12)29-11-28-14/h2-9,13H,10-11H2,1H3,(H,23,27)(H,22,24,26)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJQZRZPNCCOHY-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.

Structural Characteristics

This compound features a central acrylamide moiety linked to a benzo[d][1,3]dioxole and a thiophene-containing pyrazolo[3,4-b]pyridine derivative. The presence of multiple heterocycles and functional groups suggests diverse biological applications. The unique combination of these structural elements may enhance its activity through synergistic effects.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity . Similar compounds have shown promise in inhibiting matrix metalloproteinases (MMPs) and other enzymes involved in cancer progression and inflammation. The anticancer potential is likely attributed to the ability of the pyrazolo[3,4-b]pyridine core to interact with various biological targets involved in tumor growth and metastasis .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of compounds with similar structural motifs. For instance, derivatives containing the benzodioxole unit have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may also possess similar mechanisms of action.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies. Common approaches include:

  • Cyclocondensation Reactions : Utilizing 1,3-biselectrophilic compounds with NH-amino derivatives.
  • Functionalization Techniques : Modifying existing pyrazolo[3,4-b]pyridine frameworks to introduce the desired substituents.

These synthetic routes allow for versatile modifications that enhance the bioactivity and structural diversity of the resulting compounds .

Case Studies

  • In vitro Studies : In vitro assays have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit selective cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against breast and lung cancer cells .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities of this compound towards key proteins involved in cancer signaling pathways. Molecular docking simulations suggest that specific interactions occur between functional groups in the compound and active sites on target proteins .

Comparative Analysis

CompoundActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BAnti-inflammatory20
(Z)-3-(1,3-Benzodioxol-5-yl)...Anticancer/Anti-inflammatoryTBDThis study

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid heterocyclic architecture. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Synthesis Highlights Spectroscopic Differentiation
Target Compound (Z-enamide derivative) Pyrazolo[3,4-b]pyridine Thiophen-2-yl, 1,3-benzodioxol-5-yl Likely Cs₂CO₃-mediated amidation Distinct Z-enamide δ 6.5–7.5 ppm (¹H NMR)
6-(Substituted-phenyl)pyrimidin-4-yl derivatives Benzo[b][1,4]oxazin-3(4H)-one Phenyl-1,2,4-oxadiazole Cs₂CO₃/DMF coupling Oxadiazole δ 8.1–8.3 ppm (¹H NMR)
Rapamycin analogs (e.g., Compound 1/7) Macrocyclic lactone Triene region modifications Semi-synthetic derivatization Δδ in regions A (39–44) and B (29–36)

Key Findings

Synthetic Flexibility : The target compound’s pyrazolo[3,4-b]pyridine core allows modular substitution, similar to benzo[b][1,4]oxazin-3(4H)-one derivatives . However, its Z-enamide group imposes stricter stereochemical control during synthesis compared to oxadiazole couplings.

Spectroscopic Signatures : Unlike rapamycin analogs, where chemical shift differences localize to specific regions (e.g., triene or lactone moieties) , the target compound’s NMR profile is dominated by benzodioxole (δ 5.9–6.1 ppm, singlet) and thiophene (δ 7.2–7.4 ppm, multiplet) signals.

The thiophene and benzodioxole groups may enhance bioavailability compared to simpler pyrimidine-based analogs .

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